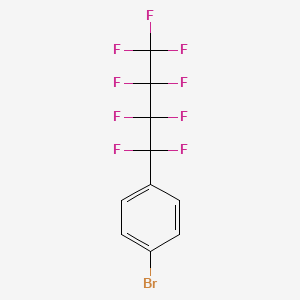

1-Bromo-4-(nonafluorobutyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

753025-19-3 |

|---|---|

Molecular Formula |

C10H4BrF9 |

Molecular Weight |

375.03 g/mol |

IUPAC Name |

1-bromo-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |

InChI |

InChI=1S/C10H4BrF9/c11-6-3-1-5(2-4-6)7(12,13)8(14,15)9(16,17)10(18,19)20/h1-4H |

InChI Key |

NRBIHYLVYGAIEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Bromo 4 Nonafluorobutyl Benzene

Cross-Coupling Reactions

1-Bromo-4-(nonafluorobutyl)benzene is an excellent substrate for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. wikipedia.orgyoutube.com this compound readily participates in these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organoboron compound with an organohalide. libretexts.orgnih.govrsc.org For this compound, this reaction allows for the introduction of various aryl, vinyl, or alkyl groups, leading to the synthesis of biaryl compounds and other complex structures. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl-1-(nonafluorobutyl)benzene |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂, Base (e.g., Cs₂CO₃) | 4-Vinyl-1-(nonafluorobutyl)benzene |

| Typical Suzuki-Miyaura Coupling Reactions |

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly efficient for the alkynylation of this compound. wikipedia.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base | 4-(Alkynyl)-1-(nonafluorobutyl)benzene |

| Illustrative Sonogashira Coupling Reaction |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction provides a means to introduce alkenyl groups onto the aromatic ring of this compound. wikipedia.orgresearchgate.netnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-(Alkenyl)-1-(nonafluorobutyl)benzene |

| Example of a Heck Reaction |

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. issuu.comnih.gov These reactions can couple aryl halides with a variety of partners, including organozinc reagents (Negishi coupling) and organoboron reagents. nih.govbeilstein-journals.org Nickel catalysts have shown particular efficacy in the coupling of organohalides with alkyl groups. nih.govresearchgate.net The strong electron-withdrawing nature of the nonafluorobutyl group in this compound can enhance its reactivity in these transformations.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylzinc reagent | Ni(dppe)Cl₂ | 4-Aryl-1-(nonafluorobutyl)benzene |

| This compound | Alkyl Grignard reagent | Ni(acac)₂ | 4-Alkyl-1-(nonafluorobutyl)benzene |

| Representative Nickel-Catalyzed Cross-Coupling Reactions |

Copper-Mediated Coupling Reactions (e.g., Ullmann)

Copper-mediated coupling reactions, particularly the Ullmann reaction , are classic methods for the formation of biaryl compounds from aryl halides. byjus.comorganic-chemistry.org The traditional Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper at elevated temperatures. byjus.com While it often requires harsh conditions, modern variations have been developed that proceed under milder conditions. organic-chemistry.orgnsf.gov this compound can undergo Ullmann-type couplings to form symmetrical biaryls. Copper catalysis is also employed for the formation of carbon-nitrogen and carbon-oxygen bonds, such as in the Ullmann condensation for the synthesis of diaryl ethers and N-aryl amines. organic-chemistry.orgresearchgate.netresearchgate.net

| Reactant | Catalyst | Product |

| This compound | Cu powder | 4,4'-Bis(nonafluorobutyl)biphenyl |

| Classic Ullmann Biaryl Synthesis |

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenol | CuI, Base (e.g., K₂CO₃) | 4-(Nonafluorobutyl)phenyl ether derivative |

| This compound | Amine | CuI, Ligand | N-Aryl-4-(nonafluorobutyl)aniline derivative |

| Ullmann-type C-O and C-N Coupling Reactions |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical approach for C-C bond formation. nsf.govnih.gov These reactions often utilize Grignard reagents or other organometallic species as coupling partners. nih.govresearchgate.netmdpi.com The coupling of aryl halides with alkyl Grignard reagents is a notable application of iron catalysis. nih.gov Given the electron-deficient nature of the aromatic ring, this compound is expected to be a suitable substrate for these transformations. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Alkyl Grignard reagent | FeCl₃, Ligand (e.g., TMEDA) | 4-Alkyl-1-(nonafluorobutyl)benzene |

| Illustrative Iron-Catalyzed Cross-Coupling |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides bearing strong electron-withdrawing groups. byjus.commasterorganicchemistry.comlibretexts.org The nonafluorobutyl group is a potent electron-withdrawing substituent, which significantly activates the aromatic ring of this compound towards nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nonafluorobutyl group, facilitating its formation. Subsequent elimination of the bromide ion yields the substituted product. libretexts.org

Common nucleophiles for this reaction include alkoxides, amines, and thiols. The presence of the nonafluorobutyl group at the para position to the bromine atom provides optimal stabilization of the intermediate, making this substitution highly favorable. byjus.comyoutube.com

| Nucleophile | Reagent | Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 1-Methoxy-4-(nonafluorobutyl)benzene |

| Amine | Ammonia (NH₃) or primary/secondary amines | 4-(Nonafluorobutyl)aniline derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Nonafluorobutyl)phenyl sulfide |

| Examples of Nucleophilic Aromatic Substitution |

Electrophilic Aromatic Substitution Reactions for Further Functionalization

In contrast to its high reactivity in nucleophilic aromatic substitution, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org Both the bromine atom and the nonafluorobutyl group are deactivating groups. The nonafluorobutyl group, due to its powerful electron-withdrawing inductive effect, makes the benzene (B151609) ring electron-poor and thus less susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the substituents would determine the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the nonafluorobutyl group is a meta-director. The combined effect of these two groups would likely lead to complex product mixtures, with substitution occurring at the positions meta to the nonafluorobutyl group and ortho to the bromine atom.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-2-nitro-4-(nonafluorobutyl)benzene |

| Halogenation | Br₂, FeBr₃ | 1,2-Dibromo-4-(nonafluorobutyl)benzene |

| Predicted Outcomes of Electrophilic Aromatic Substitution |

Radical Reactions Involving the Aryl Bromide and Perfluoroalkyl Moiety

The chemical behavior of this compound in radical reactions is dictated by the two key functional groups: the aryl bromide and the nonafluorobutyl chain. The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under various conditions, including photolysis, thermolysis, or initiation by radical starters. This can lead to the formation of a 4-(nonafluorobutyl)phenyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations, such as atom transfer reactions, additions to unsaturated systems, and cyclization reactions.

The strong electron-withdrawing nature of the nonafluorobutyl group significantly influences the reactivity of the aryl bromide. It enhances the electrophilicity of the aromatic ring and can affect the stability and subsequent reactions of the aryl radical intermediate.

Furthermore, the perfluoroalkyl moiety itself can be involved in radical processes. While the Carbon-Fluorine (C-F) bonds are exceptionally strong, under specific and highly energetic conditions, such as with certain transition metal catalysts or photoredox catalysis, radical intermediates involving the perfluoroalkyl chain can be generated. For instance, single-electron transfer to the perfluoroalkylarene can lead to the formation of a radical anion, which may subsequently fragment.

Transformations of the Nonafluorobutyl Group

The nonafluorobutyl group, while generally considered inert, can undergo specific transformations, offering pathways to novel fluorinated molecules.

Modifications and Derivatizations of the Perfluorinated Chain

Modifications of the nonafluorobutyl chain are challenging due to the high strength of the C-F bonds. However, reactions at the benzylic-like position (the C-C bond connecting the perfluoroalkyl chain to the benzene ring) can be achieved. For instance, defluorinative functionalization can be initiated by creating a radical at the carbon adjacent to the aromatic ring.

Recent advancements in catalysis have enabled selective transformations. For example, photoredox catalysis has been employed for the site-selective allylation of perfluoroalkylarenes at the benzylic position. wikipedia.orgrsc.org This type of reaction proceeds through a perfluoroalkyl radical generated via single-electron transfer from an excited photoredox catalyst.

| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |

| Defluoroallylation | Allylic stannane, Ir photoredox catalyst, light | Allylated nonafluorobutylbenzene derivative | 70-90 |

| Hydrodefluorination | Hydrosilane, catalyst (e.g., silylium (B1239981) ions) | Partially fluorinated butylbenzene (B1677000) derivative | Varies with conditions |

This table presents representative data for transformations on perfluoroalkylarene systems analogous to this compound.

Carbon-Fluorine Bond Functionalization

The direct functionalization of C-F bonds in the nonafluorobutyl group is a significant challenge in organofluorine chemistry due to their high bond dissociation energy. However, progress has been made using transition metal catalysts and strong reducing or oxidizing agents. These methods often involve the formation of highly reactive intermediates.

Strategies for C-F bond activation include:

Reductive Defluorination: Using potent reducing agents to cleave C-F bonds.

Transition-Metal-Mediated C-F Activation: Oxidative addition of a C-F bond to a low-valent transition metal center.

Lewis Acid Assisted C-F Cleavage: Activation of the C-F bond by a strong Lewis acid to facilitate nucleophilic attack.

These transformations are often complex and can lead to a mixture of products if not carefully controlled.

Mechanistic Studies of this compound Reactivity

Understanding the mechanisms of reactions involving this compound is crucial for developing new synthetic methodologies and controlling reaction outcomes.

Transition State Analysis in Catalytic Cycles

Many important transformations of this compound, such as cross-coupling reactions, proceed through catalytic cycles involving transition metal complexes (e.g., palladium or copper). Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the key steps of these cycles, such as oxidative addition, transmetalation, and reductive elimination.

For a typical Suzuki-Miyaura coupling of this compound with an organoboron reagent, the catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. The electron-withdrawing nonafluorobutyl group can influence the rate of this step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners couple, regenerating the Pd(0) catalyst and forming the final product.

Computational studies on similar systems suggest that the nature of the ligands on the palladium and the electronic properties of the substrates significantly affect the energy barriers of the transition states in each step.

Role of the Nonafluorobutyl Group in Reaction Selectivity and Rate

The nonafluorobutyl group plays a dual role in influencing the reactivity of the molecule:

Electronic Effects: The strong electron-withdrawing nature of the C4F9 group makes the attached benzene ring electron-deficient. This can affect the rates of various reactions. For instance, in nucleophilic aromatic substitution, it can activate the ring towards attack. In electrophilic aromatic substitution, it is a deactivating group.

Steric Effects: The bulky nature of the nonafluorobutyl group can influence the regioselectivity of reactions by sterically hindering attack at the ortho positions.

The unique properties of the nonafluorobutyl group, such as its high lipophobicity, can also be exploited in "fluorous" chemistry for catalyst and product separation.

| Reaction Type | Catalyst System | Key Mechanistic Feature Influenced by C4F9 Group | Observed Effect |

| Suzuki-Miyaura Coupling | Pd(0) with phosphine (B1218219) ligands | Rate of oxidative addition and reductive elimination | Generally faster oxidative addition compared to non-fluorinated analogs |

| Sonogashira Coupling | Pd(0)/Cu(I) | Stability of the acetylide intermediate | Can influence product distribution and yield |

| Buchwald-Hartwig Amination | Pd(0) or Cu(I) | Rate of C-N bond formation | Electronic deactivation of the aryl bromide can affect reaction conditions |

This table presents plausible mechanistic influences of the nonafluorobutyl group based on studies of similar perfluoroalkylated aryl halides.

Intermediates and Reaction Pathways of this compound

The reactivity of this compound is dictated by the presence of two key features: the carbon-bromine bond and the strongly electron-withdrawing nonafluorobutyl group. This perfluoroalkyl substituent significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions and influencing the stability of potential intermediates. While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other perfluoroalkyl-substituted aryl halides and related compounds. The primary reaction pathways likely involve nucleophilic aromatic substitution, organometallic cross-coupling reactions, and potentially radical-mediated processes.

The intermediates and pathways are shaped by the electronic effects of the nonafluorobutyl group. This group is a powerful electron-withdrawing group through the inductive effect (-I effect), which deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathway

One of the most probable reaction pathways for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the nonafluorobutyl group at the para position is crucial for stabilizing the negative charge of this intermediate through resonance and induction, thereby facilitating the reaction. The reaction proceeds in two main steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the bromide ion to restore the aromaticity of the ring.

The general SNAr mechanism is as follows:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the ipso-carbon (the carbon bonded to the bromine), forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nonafluorobutyl group.

Elimination of Leaving Group: The bromide ion (Br⁻) is expelled, and the aromatic system is reformed.

| Reaction Pathway | Key Intermediates | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (a resonance-stabilized anionic σ-complex) | The nucleophile adds to the aromatic ring, forming a stable anionic intermediate. The strong electron-withdrawing nonafluorobutyl group is essential for the stabilization of this complex. The subsequent loss of the bromide ion yields the substituted product. |

Organometallic Cross-Coupling Pathways

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions proceed through catalytic cycles involving organometallic intermediates.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): In a typical Suzuki coupling, the reaction pathway involves a catalytic cycle with palladium:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A nucleophilic organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Copper-Mediated Cross-Coupling: Copper-catalyzed or mediated reactions are also common for aryl bromides, particularly for fluoroalkylation or amination reactions. These reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. The oxidative addition of the aryl bromide to a Cu(I) complex is often a key step, though it can be slow for aryl bromides compared to aryl iodides.

| Reaction Pathway | Key Intermediates | Description |

| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) species | The reaction cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to form the final product and regenerate the catalyst. |

| Copper-Mediated Cross-Coupling | Organocopper(III) species | These reactions often proceed via a Cu(I)/Cu(III) cycle. The aryl bromide adds to a Cu(I) complex, forming a Cu(III) intermediate which then undergoes reductive elimination. |

Benzyne (B1209423) Intermediate Pathway

In the presence of a very strong base, such as sodium amide (NaNH₂), this compound could potentially undergo an elimination-addition reaction via a benzyne intermediate. This pathway, however, is less common for substrates with strongly deactivating groups. The reaction would proceed by:

Deprotonation: The strong base removes a proton from the position ortho to the bromine atom.

Elimination: The resulting anion eliminates the bromide ion to form a highly reactive benzyne intermediate.

Nucleophilic Addition: The nucleophile (e.g., NH₂⁻) then adds to one of the carbons of the triple bond, followed by protonation to give the final product.

| Reaction Pathway | Key Intermediates | Description |

| Elimination-Addition | Benzyne | A highly reactive intermediate formed by the elimination of HBr from the aromatic ring upon treatment with a strong base. The nucleophile then adds to the benzyne. |

Radical Pathways

Under certain conditions, such as photolysis, radiolysis, or in the presence of radical initiators, reactions involving radical intermediates can occur. For instance, the one-electron reduction of this compound would lead to a radical anion. This intermediate could then fragment by cleavage of the carbon-bromine bond to give an aryl radical and a bromide ion. This aryl radical could then participate in various radical-mediated processes.

| Reaction Pathway | Key Intermediates | Description |

| Radical Nucleophilic Substitution (SRN1) | Radical anion, Aryl radical | The reaction is initiated by the formation of a radical anion, which then eliminates the bromide ion to form an aryl radical. This radical can then react with a nucleophile. |

Advanced Spectroscopic Investigations of 1 Bromo 4 Nonafluorobutyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Bromo-4-(nonafluorobutyl)benzene, a multi-nuclear approach would be essential for a complete structural assignment.

A comprehensive NMR analysis would involve the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and potentially ⁷⁹Br/⁸¹Br spectra to understand the electronic interplay between the electron-withdrawing nonafluorobutyl group, the bromine atom, and the aromatic ring.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons. Due to the para-substitution pattern, the spectrum would likely exhibit an AA'BB' system, appearing as two sets of doublets. The protons ortho to the bromine atom and those ortho to the nonafluorobutyl group would have distinct chemical shifts. The strong electron-withdrawing nature of the C₄F₉ group would deshield the adjacent aromatic protons, shifting their resonance downfield compared to bromobenzene (B47551).

¹³C NMR: The ¹³C NMR spectrum would provide significant insight into the electronic environment of each carbon atom. One would expect to observe six distinct signals: four for the aromatic carbons and two for the nonafluorobutyl chain (CF₂ and CF₃ groups often have overlapping signals in complex perfluorinated chains, but the different environments in the nonafluorobutyl chain should lead to separate signals). The carbon atom attached to the bromine (C-Br) would show a characteristic chemical shift, typically in the range of 115-125 ppm. chemicalbook.com The carbon attached to the nonafluorobutyl group (C-C₄F₉) would be significantly influenced by the fluorine atoms, and its chemical shift would be a key indicator of the electronic effects. The perfluorinated carbons would appear at highly characteristic chemical shifts, coupled to fluorine.

¹⁹F NMR: This is the most informative NMR technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show four distinct signals corresponding to the four different fluorine environments in the nonafluorobutyl chain (-CF₂CF₂CF₂CF₃). These signals would appear as complex multiplets due to fluorine-fluorine (²JFF, ³JFF, ⁴JFF) coupling. The chemical shifts would be characteristic of a perfluoroalkyl chain attached to an aromatic ring. For comparison, the CF₃ group in 1-bromo-4-(trifluoromethyl)benzene appears at approximately -63 ppm. rsc.org

⁷⁹Br/⁸¹Br NMR: Bromine NMR is a specialized technique that is often challenging due to the quadrupolar nature of the bromine nuclei (both ⁷⁹Br and ⁸¹Br have a spin of 3/2), which leads to very broad signals. The chemical shift is highly sensitive to the electronic environment around the bromine atom. While data for this specific compound is unavailable, the chemical shift would provide direct information about the C-Br bond's electronic character.

The following table provides expected chemical shift ranges for this compound based on data from analogous structures. Actual experimental values are not available.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic H (ortho to Br) | ~7.5-7.7 | Doublet |

| ¹H | Aromatic H (ortho to C₄F₉) | ~7.6-7.8 | Doublet |

| ¹³C | C-Br | ~120-125 | Singlet |

| ¹³C | C-H (ortho to Br) | ~132-135 | Singlet |

| ¹³C | C-H (ortho to C₄F₉) | ~128-131 | Singlet |

| ¹³C | C-C₄F₉ | ~125-135 | Triplet (due to ¹JCF coupling) |

| ¹³C | -CF₂- | ~110-125 | Complex Multiplet |

| ¹³C | -CF₃ | ~115-120 | Complex Multiplet |

| ¹⁹F | -CF₂- (alpha to ring) | -105 to -115 | Multiplet |

| ¹⁹F | -CF₂- (beta to ring) | -120 to -130 | Multiplet |

| ¹⁹F | -CF₂- (gamma to ring) | -120 to -130 | Multiplet |

| ¹⁹F | -CF₃ | -80 to -85 | Triplet |

Note: This table is predictive and not based on experimental data for the target compound.

To definitively assign the ¹H and ¹³C signals and to understand through-bond and through-space correlations, a suite of 2D NMR experiments would be necessary. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons in the AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range connectivity. It would show correlations between the aromatic protons and the quaternary carbons (C-Br and C-C₄F₉), as well as correlations between the alpha-CF₂ protons (if any residual signal exists) and the aromatic ring, confirming the attachment of the nonafluorobutyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information on the spatial proximity of different groups, which would be useful for conformational analysis, particularly regarding the orientation of the nonafluorobutyl chain relative to the aromatic ring.

Dynamic NMR (DNMR) studies, specifically variable-temperature (VT) NMR, could be employed to investigate molecular motions, such as the rotation of the nonafluorobutyl group around the C-C bond connecting it to the benzene (B151609) ring. rsc.org By monitoring the NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be used to calculate the energy barrier for this rotation. However, given the cylindrical symmetry of the C-C bond, significant changes are unlikely unless a preferred conformation is stabilized at very low temperatures.

Vibrational Spectroscopy (FT-IR and Raman)

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibration is expected to appear in the fingerprint region of the FT-IR and Raman spectra. For aromatic bromo-compounds, this band is typically found in the range of 650-500 cm⁻¹. researchgate.net Its precise position can be influenced by the other substituents on the ring.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations are characteristically strong in the FT-IR spectrum and occur in the region of 1300-1000 cm⁻¹. Due to the presence of multiple C-F bonds in the nonafluorobutyl group, a series of intense and complex absorption bands would be expected in this region. These bands are often some of the most prominent features in the FT-IR spectrum of a fluorinated organic molecule.

The benzene ring has several characteristic vibrational modes that are sensitive to the substitution pattern.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, usually in the 3100-3050 cm⁻¹ range.

Ring Stretching (C=C): Vibrations corresponding to the stretching of the carbon-carbon bonds in the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. For para-substituted benzenes, characteristic bands often appear near 1600, 1580, and 1500 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane C-H bending (or wagging) vibrations are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong band is expected in the 850-800 cm⁻¹ region. nist.gov

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Spectroscopy Method |

| Aromatic C-H Stretch | 3100-3050 | Weak to Medium | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | FT-IR, Raman |

| C-F Stretch | 1300-1000 | Strong, Complex | FT-IR |

| C-H Out-of-Plane Bend (para) | 850-800 | Strong | FT-IR |

| C-Br Stretch | 650-500 | Medium | FT-IR, Raman |

Note: This table is predictive and not based on experimental data for the target compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the deduction of a molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₁₀H₄BrF₉) can be calculated by summing the masses of its constituent isotopes. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da (the M and M+2 peaks).

The calculated monoisotopic masses for the two most abundant isotopologues of the molecular ion [M]⁺ are presented in the table below. The ability of HRMS to resolve these peaks and measure their masses to several decimal places provides a high degree of confidence in the molecular formula of a synthesized compound.

| Isotopologue Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₄⁷⁹BrF₉ | Carbon-12, Hydrogen-1, Bromine-79, Fluorine-19 | 373.9359 |

| C₁₀H₄⁸¹BrF₉ | Carbon-12, Hydrogen-1, Bromine-81, Fluorine-19 | 375.9338 |

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the known behavior of similar halogenated and fluorinated aromatic compounds. nist.govdocbrown.infoyoutube.com

A primary and highly probable fragmentation event is the cleavage of the carbon-bromine bond, which is often the weakest bond in such molecules. docbrown.info This would result in the loss of a bromine radical (•Br) and the formation of a nonafluorobutylphenyl cation. Another significant fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the perfluoroalkyl chain, leading to fragments corresponding to the bromophenyl cation and the nonafluorobutyl cation or its fragments. The perfluorinated chain itself can undergo fragmentation, typically through the loss of CF₂ or CF₃ units.

The characteristic M and M+2 isotopic signature of bromine would be observable not only for the molecular ion but also for any fragment ions that retain the bromine atom. youtube.com The table below outlines some of the plausible fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion Structure | Description of Loss | Predicted m/z |

|---|---|---|

| [C₁₀H₄⁷⁹BrF₉]⁺ / [C₁₀H₄⁸¹BrF₉]⁺ | Molecular Ion | 374 / 376 |

| [C₁₀H₄F₉]⁺ | Loss of •Br | 295 |

| [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Loss of •C₄F₉ | 155 / 157 |

| [C₄F₉]⁺ | Loss of •C₆H₄Br | 219 |

| [C₃F₇]⁺ | Loss of •C₆H₄Br and CF₂ | 169 |

| [CF₃]⁺ | Alpha-cleavage of the butyl chain | 69 |

Electronic Spectroscopy (UV-Vis) for Aromatic System Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The benzene ring exhibits characteristic absorption bands, which are influenced by the presence of substituents. The attachment of a bromine atom and a nonafluorobutyl group to the benzene ring is expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. A bromine substituent typically induces a bathochromic (red) shift of the primary absorption bands due to its ability to donate lone-pair electrons to the aromatic π-system. Conversely, a strongly electron-withdrawing group like the nonafluorobutyl chain may have a more complex influence, potentially leading to a hypsochromic (blue) shift or altering the fine structure of the absorption bands.

Based on data for similar compounds like bromobenzene and p-bromofluorobenzene, this compound is expected to exhibit strong absorption bands in the UV region. researchgate.netnist.gov The predicted absorption maxima for the principal electronic transitions are presented below.

| Transition | Typical Wavelength Range (nm) for Substituted Benzenes | Notes |

|---|---|---|

| π → π* (E2-band) | 200 - 230 | High-intensity absorption related to the primary aromatic transition. |

| π → π* (B-band) | 250 - 290 | Lower intensity absorption, often showing vibrational fine structure, which may be obscured by the substituents. |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography can provide the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a crystal lattice, which allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available in the reviewed literature, studies on analogous para-substituted bromobenzenes, such as 1-bromo-4-iodobenzene, have been successfully conducted. nih.gov Such analyses would yield crucial data, as outlined in the hypothetical data table below. This information is invaluable for understanding the molecule's conformation and how it packs in a crystal, which is influenced by factors like halogen bonding and fluorophilic interactions.

| Structural Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| C-Br Bond Length | Approximately 1.90 Å |

| Aromatic C-C Bond Lengths | Approximately 1.39 Å |

| C-F Bond Lengths | Approximately 1.35 Å |

| Intermolecular Interactions | Potential for Br···Br or Br···F halogen bonding and fluorophilic F···F contacts. |

Theoretical and Computational Studies of 1 Bromo 4 Nonafluorobutyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. For a molecule like 1-bromo-4-(nonafluorobutyl)benzene, these calculations can elucidate the influence of the electron-withdrawing nonafluorobutyl group and the bromine atom on the phenyl ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

A DFT analysis of this compound would begin with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output provides key structural parameters. While specific data for the title compound is not available, a hypothetical table of optimized geometric parameters based on calculations for similar halogenated benzene (B151609) derivatives is presented below. researchgate.netirjet.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (Alkyl Chain) Bond Lengths | ~1.54 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C-Br Bond Angle | ~120° |

Note: These values are illustrative and represent typical ranges for such bonds as specific computational results for this compound are not present in the surveyed literature.

DFT is also employed to predict the chemical reactivity of a molecule through various descriptors. espublisher.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjet.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. espublisher.com For this compound, the electron-withdrawing nature of the perfluorinated chain and the bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to benzene.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. irjet.net In this compound, the fluorine atoms would create a region of strong negative potential, while the hydrogen atoms on the benzene ring would be regions of positive potential. The area around the bromine atom would exhibit a region of positive potential along the C-Br bond axis (a sigma-hole), which is important for understanding halogen bonding interactions.

Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated via DFT)

| Descriptor | Predicted Value / Observation |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

Note: These energy values are hypothetical, based on typical results for similar halogenated aromatic compounds, to illustrate the output of such a calculation. researchgate.net

Quantum chemical calculations can predict spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net These predicted spectra are invaluable for validating and interpreting experimental results. By comparing the calculated vibrational frequencies or chemical shifts with those obtained experimentally, a high degree of confidence in the molecular structure can be achieved. For instance, the characteristic C-F and C-Br stretching frequencies in the calculated IR spectrum could be correlated with specific peaks in an experimental spectrum to confirm the compound's identity. irjet.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides a "movie" of molecular behavior, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

The nonafluorobutyl chain attached to the benzene ring is not rigid; it can rotate and flex. MD simulations can be used to explore the different spatial arrangements (conformations) of this chain and determine their relative stabilities. This is particularly important for understanding how the shape of the molecule might influence its packing in a crystal or its interaction with other molecules. The simulations would reveal the most probable torsion angles along the carbon-carbon backbone of the perfluorinated chain, highlighting the most populated conformational states.

MD simulations are exceptionally well-suited for studying how multiple molecules of this compound interact with each other. By simulating a system containing many of these molecules, one can model the aggregation behavior in the liquid or solid state. These simulations can identify and quantify the key intermolecular forces, such as:

Van der Waals forces: Standard attractive and repulsive forces between molecules.

Halogen bonding: The interaction between the electropositive region (sigma-hole) on the bromine atom of one molecule and an electron-rich region (like the fluorine atoms or the aromatic ring) of a neighboring molecule.

Fluorous interactions: The tendency of highly fluorinated chains to segregate and interact with each other.

Modeling these interactions is crucial for predicting macroscopic properties like boiling point, solubility, and crystal packing structure.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For this compound, such studies would be crucial in predicting its behavior in various chemical transformations.

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. wayne.edulibretexts.org Exploring the PES for reactions involving this compound would reveal the most likely pathways for its transformation by identifying transition states and intermediates. libretexts.orgfiveable.me

For instance, in a typical nucleophilic aromatic substitution (SNAr) reaction, a key transformation for aryl halides, the PES would map the energy changes as a nucleophile attacks the carbon atom bearing the bromine, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the bromide ion. The strong electron-withdrawing nature of the nonafluorobutyl group is expected to significantly lower the energy of this intermediate and the corresponding transition state, thereby facilitating the reaction. byjus.com

Similarly, for metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, computational exploration of the PES could detail the energies associated with oxidative addition, transmetalation, and reductive elimination steps. These studies would help in understanding the catalytic cycle and optimizing reaction conditions.

A hypothetical PES for a generic reaction can be visualized as a landscape of hills and valleys, where reactants reside in an energy minimum, and the reaction proceeds along the lowest energy path (the reaction coordinate) over a "saddle point" (the transition state) to the product's energy minimum. youtube.com

Table 1: Hypothetical Reaction Intermediates and Transition States in Transformations of this compound

| Transformation Type | Reactants | Intermediate/Transition State | Products |

| Nucleophilic Aromatic Substitution | This compound + Nucleophile (e.g., RO⁻) | Meisenheimer Complex (anionic σ-complex) | 4-(Nonafluorobutyl)alkoxybenzene + Br⁻ |

| Suzuki Coupling | This compound + Arylboronic acid | Pd(0) oxidative addition complex, transmetalation complex, reductive elimination transition state | 4-(Nonafluorobutyl)biphenyl derivative + HBr |

| Grignard Formation | This compound + Mg | Radical anion intermediate | 4-(Nonafluorobutyl)phenylmagnesium bromide |

This table is illustrative and based on general reaction mechanisms.

From the detailed exploration of the potential energy surface, crucial kinetic and thermodynamic parameters can be calculated. The height of the energy barrier on the PES corresponds to the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. fiveable.me Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these parameters. rsc.org

For this compound, the strongly electron-withdrawing nonafluorobutyl group would significantly influence these parameters. In nucleophilic aromatic substitution, this group would stabilize the negatively charged transition state, leading to a lower activation energy and a faster reaction rate compared to bromobenzene (B47551). byjus.com

Table 2: Predicted Influence of the Nonafluorobutyl Group on Reaction Parameters

| Reaction Type | Parameter | Predicted Effect of -C₄F₉ Group (relative to -H) | Rationale |

| Nucleophilic Aromatic Substitution | Activation Energy (Ea) | Decrease | Stabilization of the anionic transition state through strong inductive electron withdrawal. |

| Electrophilic Aromatic Substitution | Activation Energy (Ea) | Increase | Destabilization of the cationic transition state (Wheland intermediate) due to electron withdrawal. |

| C-Br Bond Dissociation Energy | Decrease | The electron-withdrawing group can weaken the C-Br bond, facilitating reactions like Grignard formation. |

This table presents predicted trends based on established electronic effects.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound would focus on how its specific electronic and steric features govern its chemical behavior. The molecule possesses two key reactive sites: the C-Br bond and the aromatic ring.

The nonafluorobutyl group exerts a powerful -I (negative inductive) effect, withdrawing electron density from the benzene ring. This deactivates the ring towards electrophilic substitution, making reactions like nitration or Friedel-Crafts alkylation significantly more difficult than for bromobenzene. quora.com Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nonafluorobutyl group. byjus.com

The bromine atom itself is an ortho, para-directing deactivator in electrophilic aromatic substitution. stackexchange.comvedantu.com However, the overwhelming deactivating effect of the nonafluorobutyl group would be the dominant factor in such reactions. In nucleophilic substitutions, the bromine atom is the leaving group, and its reactivity is enhanced by the para-nonafluorobutyl substituent.

Computational studies can quantify these effects by calculating molecular descriptors such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO). These calculations would likely show a significant polarization of the C-Br bond and a lower electron density on the aromatic ring compared to bromobenzene. nih.govresearchgate.net

In Silico Design of Novel Derivatizations

The unique electronic properties of this compound make it an interesting scaffold for the in silico design of novel molecules with specific functionalities. Computational chemistry can be used to predict the properties of hypothetical derivatives before they are synthesized in the lab, saving time and resources. nih.gov

For example, by modeling the introduction of various substituents through nucleophilic substitution at the bromine position, chemists can design new materials with tailored electronic or photophysical properties. The introduction of conjugated groups could lead to novel fluorinated dyes or liquid crystals.

In the context of medicinal chemistry, the nonafluorobutyl group can enhance properties such as metabolic stability and lipophilicity. In silico docking studies could be performed where derivatives of this compound are computationally placed into the active site of a target protein to predict their binding affinity. This approach is a cornerstone of modern drug discovery. acs.org

Table 3: Potential In Silico Designed Derivatives and Their Hypothesized Applications

| Derivative Structure (R- group replacing Br) | Hypothesized Application Area | Rationale for Design |

| R = -NH-Aryl | Medicinal Chemistry | Introduction of a pharmacophore with potential for hydrogen bonding, while the fluorinated tail enhances binding and metabolic stability. |

| R = -O-Aryl-CN | Materials Science | Design of high-performance liquid crystals, leveraging the polarity and rigidity of the structure. |

| R = -S-Heterocycle | Agrochemicals | Creation of potential fungicides or herbicides, combining the toxophoric properties of a heterocycle with the enhanced uptake due to the fluorinated group. |

This table is illustrative of the potential for rational molecular design based on the this compound scaffold.

1 Bromo 4 Nonafluorobutyl Benzene As a Key Building Block in Advanced Organic Synthesis

Synthesis of Fluorinated Biaryl Compounds

The presence of the bromine atom in 1-bromo-4-(nonafluorobutyl)benzene makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions to form fluorinated biaryl compounds. These reactions are fundamental in constructing molecules with applications in medicinal chemistry, materials science, and agrochemicals. nih.gov

The Suzuki-Miyaura coupling is a widely used method for this purpose. nih.govrsc.org In this reaction, this compound is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of 1-bromo-3,4-difluorobenzene with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been shown to produce fluorinated biphenyl (B1667301) compounds in excellent yields. nih.gov

Similarly, the Stille coupling offers another route to fluorinated biaryls, where this compound is reacted with an organotin reagent. organic-chemistry.orgwikipedia.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Negishi coupling , which utilizes organozinc reagents, is another valuable tool. nih.gov Nickel-catalyzed asymmetric cross-coupling of secondary α-bromo amides with organozinc reagents has been demonstrated to proceed with high enantiomeric excess. nih.gov These coupling methodologies provide chemists with a powerful toolkit for the synthesis of a diverse array of fluorinated biaryl structures.

Table 1: Comparison of Cross-Coupling Reactions for Fluorinated Biaryl Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Mild conditions, low toxicity, commercial availability of reagents. nih.gov | Potential for side reactions with certain substrates. |

| Stille | Organostannanes | Versatile for many R-groups. organic-chemistry.org | Toxicity of tin compounds. organic-chemistry.org |

| Negishi | Organozinc reagents | High reactivity and functional group tolerance. nih.gov | Moisture sensitivity of organozinc reagents. |

Construction of Complex Fluorinated Aromatic and Heteroaromatic Systems

Beyond simple biaryls, this compound is instrumental in the construction of more intricate fluorinated aromatic and heteroaromatic architectures. The principles of cross-coupling reactions are extended to build these complex scaffolds. For example, sequential Suzuki-Miyaura couplings can be employed to introduce multiple aryl or heteroaryl groups onto the core structure.

The synthesis of fluorinated nitrogen heterocycles is an area of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net this compound can be coupled with heteroarylboronic acids or heteroarylstannanes to introduce the fluorinated motif into heterocyclic systems. The development of rhodium complexes with weakly binding, highly fluorinated benzene (B151609) ligands has also opened new avenues in catalysis and synthesis. nih.gov

Precursor for Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom in this compound can be readily transformed into a more reactive organometallic species, such as a Grignard reagent or an organolithium compound. These reagents are powerful nucleophiles and bases in organic synthesis. wikipedia.orgmnstate.edu

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(nonafluorobutyl)phenylmagnesium bromide. mnstate.eduadichemistry.comsigmaaldrich.com This organomagnesium halide is a strong nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.eduwalisongo.ac.id

Organolithium Compounds: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of 4-(nonafluorobutyl)phenyllithium via lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com This reaction is typically very fast and is often performed at low temperatures. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.orgsigmaaldrich.com

Table 2: Formation of Organometallic Reagents

| Reagent Type | Reactant | Key Conditions |

| Grignard Reagent | Magnesium (Mg) | Anhydrous ether solvent (e.g., diethyl ether, THF). mnstate.eduadichemistry.com |

| Organolithium Reagent | n-Butyllithium or tert-Butyllithium | Low temperature, inert atmosphere. wikipedia.org |

Functionalization for Polymer Chemistry Research (Focus on Chemical Processes)

The nonafluorobutyl group imparts unique properties, such as thermal stability and hydrophobicity, making this compound an attractive starting material for the synthesis of fluorinated polymers. The bromo-functionality allows for its incorporation into polymer chains through various polymerization techniques.

One approach involves converting this compound into a monomer suitable for polymerization. For instance, it can be transformed into a styrenic, acrylic, or vinylic derivative. A systematic study on the nucleophilic additions to 1-bromo-4-(trifluorovinyloxy)benzene (B66038) highlights a versatile route towards fluorinated ethers that could serve as polymer precursors. bohrium.comdntb.gov.ua

Palladium-catalyzed coupling reactions can also be adapted for polymerization. For example, a polycondensation reaction using a di-Grignard reagent derived from a dibrominated analog of this compound with a suitable dihalide could lead to the formation of a fluorinated polyarylene.

Design of Molecular Probes for Chemical Biology Research (Focus on Synthetic Strategy)

The unique properties of the nonafluorobutyl group, including its high fluorine content, make it a useful tag for ¹⁹F NMR-based molecular probes in chemical biology research. The synthetic strategy for creating such probes often relies on the versatile reactivity of the bromo-substituent in this compound.

The core strategy involves coupling the this compound moiety to a biologically active molecule or a targeting ligand. This can be achieved through the cross-coupling reactions or by first converting the bromo-group into a more reactive functional group. For example, the Grignard or organolithium reagent derived from this compound can be reacted with an electrophilic site on the target molecule.

Alternatively, the bromo-group can be displaced by a nucleophile, such as an amine or a thiol, on the biomolecule of interest, although this typically requires harsh conditions or catalytic activation. A more common approach is to first convert the bromo-group to a more versatile functional group like an azide, alkyne, or carboxylic acid, which can then be readily conjugated to a biomolecule using well-established bioconjugation techniques like "click chemistry" or amide bond formation.

Future Research Directions and Perspectives

Exploration of Unprecedented Reactivity Patterns

The distinct electronic nature of 1-Bromo-4-(nonafluorobutyl)benzene, characterized by a highly electron-deficient aromatic ring, opens the door for exploring reactivity that deviates from standard aryl bromides. The potent electron-withdrawing effect of the nonafluorobutyl substituent drastically alters the electron distribution of the benzene (B151609) ring. nih.gov This presents an opportunity to investigate reaction pathways that are typically disfavored for electron-rich or neutral aromatic systems.

Future research should focus on leveraging this electronic bias. For instance, while the deactivated ring is resistant to electrophilic aromatic substitution, it is primed for nucleophilic aromatic substitution (SNAr), a pathway that could be exploited with a wider range of nucleophiles than currently established. Furthermore, the use of photocatalysis to generate electrophilic fluoroalkyl radicals under mild conditions has proven effective for functionalizing aromatic polymers. rsc.org A similar approach could be applied to this compound to explore novel C-H functionalization or to initiate radical-mediated cyclization reactions, potentially leading to complex polycyclic aromatic systems with unique photophysical properties. Investigating the competitive balance between metal-catalyzed cross-coupling at the C-Br bond and SNAr on the ring under various conditions could reveal highly selective and novel transformation protocols.

Development of Novel Catalytic Systems for Efficient Transformations

While this compound is a substrate for standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira, its high electron deficiency presents specific challenges and opportunities for catalyst development. nih.gov The turnover-limiting step in palladium-catalyzed cross-couplings involving electron-poor aryl halides is often the reductive elimination to form the new C-C or C-heteroatom bond. acs.org This necessitates the design of new catalytic systems that can efficiently facilitate this crucial step.

Future research should target the development of bespoke catalysts tailored for this class of substrate. This includes:

Advanced Ligand Design: Creating electron-donating, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can accelerate reductive elimination from the palladium center.

Alternative Metal Catalysis: Exploring less expensive and less toxic nickel-based catalytic systems, which have shown promise for coupling reactions involving aryl fluorosulfates with diverse functional groups. nih.gov

Low Catalyst Loadings: Developing highly active catalysts that can operate at very low loadings (<0.5 mol%), which is crucial for cost-effective and sustainable large-scale synthesis. acs.org

Mild Reaction Conditions: Designing systems that operate with weaker bases and at lower temperatures to improve functional group tolerance, as demonstrated in the C-N coupling of fluoroalkylamines with aryl halides using potassium phenoxide (KOPh) as a mild base. acs.org

A comparative study of different catalytic systems for various cross-coupling reactions involving this compound would provide a valuable roadmap for synthetic chemists.

Integration into Flow Chemistry for Scalable Synthesis

The synthesis and transformation of highly fluorinated compounds can present challenges in scalability and safety in traditional batch reactors. Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profile, offers a compelling platform for the industrial production of this compound derivatives.

Future efforts should be directed towards translating key transformations of this compound into continuous flow processes. Potential areas for development include:

Flow-based Metalation: Developing safe and scalable flow protocols for Grignard reagent formation or lithiation, which are often highly exothermic. The resulting organometallic intermediates can be directly telescoped into subsequent reactions with electrophiles.

Continuous Cross-Coupling: Implementing packed-bed reactors with immobilized palladium or nickel catalysts for continuous cross-coupling reactions. This would allow for easy separation of the product from the catalyst, catalyst recycling, and consistent product quality.

Automated High-Throughput Screening: Utilizing flow chemistry platforms to rapidly screen reaction conditions (catalyst, ligand, base, solvent, temperature) to optimize the synthesis of new derivatives. An automated workflow could accelerate the discovery of new reactions and materials. chemrxiv.org

The integration of flow chemistry would not only enhance the scalability and safety of processes involving this compound but also enable the on-demand synthesis of a diverse library of derivatives for further research and application.

Interdisciplinary Research with Materials Science (Focus on Synthetic Chemistry Contributions)

The incorporation of perfluoroalkyl chains into molecular architectures imparts unique properties, including thermal stability, chemical inertness, hydrophobicity, and oleophobicity. nih.govrsc.org As such, this compound is an ideal building block for creating advanced functional materials, representing a fertile ground for interdisciplinary collaboration between synthetic chemists and materials scientists.

Synthetic chemistry can contribute by:

Designing Novel Monomers: Using the bromo-functionality as a handle to synthesize a variety of monomers for polymerization. For example, converting the bromine to a vinyl, ethynyl, or styrenyl group would yield monomers for addition polymerization, while transformation into a diol or diamine would create precursors for condensation polymers like polyesters and polyamides.

Creating Advanced Polymers: Developing methods to graft polymers from the aromatic ring, potentially after converting the bromine to an initiator site for atom transfer radical polymerization (ATRP). rsc.org This could lead to the creation of side-chain fluorinated polymers with tunable properties.

Synthesizing Liquid Crystals and Fluorophores: The rigid aromatic core combined with the flexible, fluorous nonafluorobutyl tail makes this scaffold highly suitable for designing novel liquid crystalline materials. Furthermore, its derivatives could be explored as fluorophores for imaging applications or as components in organic electronics and optoelectronics. nih.gov

These synthetic efforts provide the foundational molecules that materials scientists can use to fabricate next-generation coatings, membranes, electronic devices, and specialty plastics. rsc.org

Computational-Guided Discovery of New Reactions

Recent advances in computational chemistry and machine learning provide powerful tools to predict and discover new chemical reactions, moving beyond reliance on intuition and serendipity. azom.com These in silico methods can be applied to this compound to map out its reactivity landscape and identify promising, yet unexplored, transformations.

Future research in this area should involve:

Mechanism Elucidation: Using quantum chemical methods like Density Functional Theory (DFT) to study the mechanisms of known and hypothetical reactions. nih.gov This can help explain observed reactivity and guide the optimization of reaction conditions by calculating transition state energies and reaction barriers. nih.govacs.org

Automated Reaction Pathway Prediction: Employing automated search algorithms that can predict complex reaction pathways with minimal human input. rsc.org Such tools could uncover unexpected cyclizations, rearrangements, or decomposition pathways that might lead to novel molecular scaffolds. rsc.orgnih.gov

Machine Learning for Reactivity Screening: Developing machine learning models trained on large reaction datasets to predict the feasibility of a vast number of virtual reactions involving this compound. chemrxiv.org This high-throughput in silico screening can identify promising new reactions that can then be validated experimentally, accelerating the pace of discovery. chemrxiv.org

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound, unlocking new synthetic methodologies and applications. azom.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.